1-(4-chlorophenyl)-4-phenyl-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11ClN2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-phenylimidazole |
InChI |
InChI=1S/C15H11ClN2/c16-13-6-8-14(9-7-13)18-10-15(17-11-18)12-4-2-1-3-5-12/h1-11H |
InChI Key |
CPDGQKJPYYDYQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Significance of Imidazole Derivatives in Chemical and Biological Sciences
Imidazole (B134444) and its derivatives are of paramount importance due to their extensive biological activities and their utility as intermediates in synthetic and pharmaceutical chemistry. researchgate.net This heterocyclic ring is a fundamental component of many essential biological building blocks, including the amino acid histidine, purines in DNA, and histamine. researchgate.netrjptonline.org The presence of the imidazole nucleus is a key feature in numerous established drugs, such as the antifungal agents ketoconazole (B1673606) and miconazole, and the antihypertensive drug losartan. neuroquantology.comnih.gov
The versatility of the imidazole ring stems from its chemical properties. It is an aromatic, planar, five-membered ring that is soluble in water and other polar solvents. rjptonline.orgneuroquantology.com It exhibits amphoteric behavior, meaning it can act as both an acid and a base. rjptonline.orgneuroquantology.com This dual nature, coupled with the presence of two nitrogen atoms, allows for a variety of chemical modifications and interactions with biological targets. nih.gov The electron-rich nature of the imidazole ring enables it to readily accept or donate protons and participate in various intermolecular interactions like hydrogen bonding, dipole-dipole interactions, and π-stacking. nih.gov These characteristics contribute to the ability of imidazole-containing molecules to bind with high affinity to a range of enzymes and receptors. nih.gov
The broad spectrum of biological activities associated with imidazole derivatives is extensive and well-documented. Researchers have reported their potential as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, anticonvulsant, and antihypertensive agents. neuroquantology.commdpi.com The ability to synthesize a wide variety of substituted imidazoles allows for the fine-tuning of their pharmacological profiles, making them a continuous focus of drug discovery and medicinal chemistry research. rjptonline.orgresearchgate.net
Spectroscopic Characterization Techniques and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis.rsc.orgrsc.orgrsc.org
The ¹H NMR spectrum of 1-(4-chlorophenyl)-4-phenyl-1H-imidazole provides detailed information about the hydrogen atoms in the molecule. The aromatic protons on the 4-chlorophenyl and 4-phenyl rings exhibit complex multiplets in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The protons of the imidazole (B134444) ring also show characteristic signals. For instance, in a related compound, 2-(4-Chlorophenyl)-1,4,5-triphenyl imidazole, the imidazole proton appears as a singlet at 12.64 ppm in DMSO-d6. rsc.org The specific chemical shifts and coupling patterns are influenced by the electronic effects of the substituent groups and their spatial arrangement.
Table 1: Representative ¹H NMR Spectral Data for Imidazole Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole | DMSO-d6 | 12.64 (s, 1H), 7.81-7.80 (m, 1H), 7.62-7.60 (m,1H); 7.55-7.42 (m, 8H), 7.38-7.29 (m, 3H), 7.23 (dd, J = 7.0 Hz, 1H) |
| 1-(4-Chlorophenyl)-1H-imidazole | CDCl3 | 8.54 (s, 1H), 8.10 (s, 1H), 7.61-7.65 (m, 2H), 7.46-7.50 (m, 2H) |
| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | DMSO-d6 | 12.81 (br, 1H), 8.11 (d, 2H, J = 8.4 Hz), 7.22-7.57 (m, 12H) |
This table presents data for related imidazole derivatives to illustrate typical chemical shift ranges. The exact values for this compound may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis.rsc.orgrsc.orgrsc.org
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbon atoms of the aromatic rings and the imidazole ring resonate at distinct chemical shifts. The carbon attached to the chlorine atom in the 4-chlorophenyl group shows a characteristic shift, and the carbons of the imidazole ring can be distinguished from those of the phenyl substituents. For example, in 2-(4-Chlorophenyl)-1,4,5-triphenyl imidazole, the imidazole and phenyl carbons appear in the range of 126-145 ppm. rsc.org
Table 2: Representative ¹³C NMR Spectral Data for Imidazole Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole | DMSO-d6 | 143.1, 136.5, 134.8, 131.3, 131.2, 130.6, 129.9, 129.8, 129.7, 128.3, 127.9, 127.4, 126.9, 126.3 |
| 1-(4-Chlorophenyl)-1H-imidazole | CDCl3 | 152.9, 140.9, 135.6, 134.0, 130.0, 121.3 |
| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | DMSO-d6 | 144.79, 137.78, 135.42, 133.31, 131.33, 129.47, 129.31, 129.27, 128.89, 128.71, 128.42, 127.59, 127.41, 127.12 |
This table presents data for related imidazole derivatives to illustrate typical chemical shift ranges. The exact values for this compound may vary.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC).rsc.org
Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning the proton and carbon signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). These correlations help to piece together the molecular fragments and confirm the connectivity of the phenyl and chlorophenyl groups to the imidazole core.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis.researchgate.netrsc.orgnih.gov
The IR spectrum of this compound would be expected to show characteristic absorption bands. For instance, the C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and imidazole rings are expected in the 1400-1600 cm⁻¹ region. rsc.org The C-Cl stretching vibration of the chlorophenyl group would likely be observed in the lower frequency region of the spectrum. In a similar compound, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, characteristic IR peaks are observed at 3439 cm⁻¹ (N-H), 3060 cm⁻¹ (Ar-H), 1599 cm⁻¹ (C=N), and 1485 cm⁻¹ (C=C aromatic). rsc.org
Raman spectroscopy offers complementary information. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For imidazole derivatives, Raman spectroscopy can be particularly useful for identifying the symmetric vibrations of the aromatic rings and the imidazole core. nih.gov
Table 3: Representative IR Absorption Bands for Imidazole Derivatives
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |
| 2-(4-Chlorophenyl)-1,4,5-triphenyl imidazole | Aromatic C-H stretch | 3057 |
| C=N stretch | 1595 | |
| Aromatic C=C stretch | 1487 | |
| 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole | N-H stretch | 3415 |
| C-H stretch | 2951, 2826 | |
| C=N stretch | 1601 | |
| Aromatic C=C stretch | 1440 |
This table presents data for related imidazole derivatives to illustrate typical vibrational frequencies. The exact values for this compound may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.researchgate.netresearchgate.net
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Aromatic compounds like this compound exhibit strong absorption in the UV region due to π → π* transitions of the conjugated systems of the phenyl and imidazole rings. The presence of the chromophoric groups (phenyl, chlorophenyl, and imidazole) and their conjugation contribute to the absorption spectrum. For example, in a study of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, absorption peaks were observed at 340 nm and 406 nm, attributed to π→π* transitions. researchgate.net The specific wavelength of maximum absorption (λmax) for this compound would be influenced by the electronic nature of the substituents.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis.rsc.orgrsc.orgnih.gov
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₅H₁₁ClN₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 254.71 g/mol ). hoffmanchemicals.com The presence of the chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition. rsc.org The fragmentation pattern observed in the mass spectrum can offer further structural clues. Common fragmentation pathways for such compounds may involve the cleavage of the bonds connecting the phenyl and chlorophenyl rings to the imidazole core, as well as fragmentation of the imidazole ring itself.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Although a single crystal structure for this compound has not been reported, studies on analogous compounds, such as 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole and 4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrazol-5-one, offer a glimpse into the potential crystallographic parameters.
For instance, the related compound 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole crystallizes in the triclinic space group Pī researchgate.net. The unit cell parameters for this molecule were determined to be a = 10.2102(3) Å, b = 10.3193(4) Å, and c = 11.2040(4) Å, with angles α = 83.116(3)°, β = 86.022(3)°, and γ = 66.348(3)° researchgate.net. Another derivative, 4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrazol-5-one, was found to crystallize in the monoclinic system with the space group P21/c rasayanjournal.co.in. Its unit cell dimensions were reported as a = 7.7847(7) Å, b = 17.5077(14) Å, and c = 19.8332(19) Å, with a β angle of 92.783(8)° rasayanjournal.co.in. These examples suggest that this compound would likely crystallize in a low-symmetry space group, such as triclinic or monoclinic.
Interactive Table: Crystallographic Data for Related Imidazole Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole | Triclinic | Pī | 10.2102(3) | 10.3193(4) | 11.2040(4) | 83.116(3) | 86.022(3) | 66.348(3) | researchgate.net |
| 4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrazol-5-one | Monoclinic | P21/c | 7.7847(7) | 17.5077(14) | 19.8332(19) | 90 | 92.783(8) | 90 | rasayanjournal.co.in |
The supramolecular assembly in the solid state is directed by a network of intermolecular interactions, with hydrogen bonds being particularly significant. In the context of imidazole derivatives, the imidazole nitrogen atoms can act as hydrogen bond acceptors, while C-H groups on the aromatic rings can serve as weak hydrogen bond donors.
In the crystal structure of 4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrazol-5-one, the packing is stabilized by intermolecular C–H···O hydrogen bonds and intramolecular C–H···N interactions, which link the molecules into a three-dimensional network rasayanjournal.co.in. Another common interaction observed in the packing of aromatic compounds is the C–H···π interaction, where a C-H bond points towards the electron-rich face of a phenyl ring. Such interactions, along with π-π stacking, are noted in the crystal packing of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole researchgate.net.
Mechanistic Investigations of Biological Activities in Vitro Focus
Modulation of Specific Biochemical Pathways
Based on publicly available scientific literature, there is currently no specific information detailing the modulation of particular biochemical pathways by 1-(4-chlorophenyl)-4-phenyl-1H-imidazole. Research has primarily focused on its direct interactions with specific enzymes rather than broader pathway analysis.
Enzyme Inhibition Mechanisms and Kinetics
This compound has been investigated as an inhibitor of specific enzymes, with the most detailed research centered on its effects on cytochrome P450.
The interaction of this compound, also referred to as 1-CPI in some literature, with cytochrome P450 (CYP) enzymes has been a subject of detailed structural and thermodynamic studies. The primary focus has been on the CYP2B4 isoform.
Binding studies have demonstrated that this compound acts as a high-affinity ligand for CYP2B4. The binding affinity is quantified by the spectral dissociation constant (Ks), which was determined to be 0.125 µM for the interaction with a modified form of CYP2B4. This indicates a strong binding interaction between the compound and the enzyme.
The mechanism of inhibition involves direct binding of the imidazole (B134444) moiety to the heme iron within the active site of the enzyme. Structural studies using X-ray crystallography have provided a detailed picture of this interaction. The binding of this compound to CYP2B4 induces significant conformational changes in the enzyme's active site. Specifically, there is a noticeable shift in the protein backbone involving helices F and I. This rearrangement leads to the repositioning of key amino acid residues, including Phe-206, Phe-297, and Glu-301, which results in a significant reshaping and expansion of the active site volume. This demonstrates the remarkable conformational plasticity of mammalian microsomal P450s to accommodate different ligands.
Thermodynamic investigations using isothermal titration calorimetry have complemented these structural findings. These studies reveal that the binding of this compound is characterized by distinct thermodynamic parameters compared to its structural isomer, 4-(4-chlorophenyl)imidazole, suggesting that they induce different active site conformations.
Interactive Data Table: Binding Affinity of Phenylimidazole Derivatives to Cytochrome P450 2B4
| Compound | Ks (µM) |
| This compound (1-CPI) | 0.125 |
| 4-(4-chlorophenyl)imidazole (4-CPI) | 0.043 |
| 1-phenylimidazole (1-PI) | 0.486 |
| 4-phenylimidazole (4-PI) | 0.132 |
There is no specific information available in the searched scientific literature regarding the direct interaction or inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) by this compound. While phenylimidazole fragments have been identified as starting points in fragment-based drug design to develop IMPDH inhibitors, studies on the fully substituted this compound are not documented.
Based on the conducted searches of scientific literature, there are no available studies that investigate the effects of this compound on any of the carbonic anhydrase isoforms.
No research findings were identified in the public domain that describe the mechanistic effects of this compound on histidine degradation enzymes such as urocanase or formiminoglutamase.
Receptor Binding and Signaling Pathway Modulation
Specific data from receptor binding assays or studies on the modulation of signaling pathways by this compound are not available in the reviewed scientific literature. While the imidazole scaffold is known to be a privileged structure in medicinal chemistry capable of interacting with various receptors, the specific binding profile of this particular compound has not been detailed.
Structure-Activity Relationship (SAR) Elucidation
The biological activity of 1,4-disubstituted imidazole scaffolds, including this compound, is intricately linked to their chemical structure. The nature and position of substituents on the phenyl rings can significantly modulate their therapeutic properties. Structure-Activity Relationship (SAR) studies are therefore crucial for understanding how these modifications influence biological efficacy and for guiding the design of more potent and selective agents. Research has primarily focused on the in vitro evaluation of derivatives against various targets, including cancer cell lines and enzymes.
Substituent Effects on Biological Efficacy
The substitution pattern on both the N-1 phenyl ring and the C-4 phenyl ring of the imidazole core plays a pivotal role in determining the biological activity. Modifications can alter the compound's electronic, steric, and lipophilic properties, which in turn affect its interaction with biological targets.
For instance, in studies of related 1,4-disubstituted imidazoles, the presence and nature of a halogen atom on the phenyl rings have been shown to be a significant determinant of activity. In a series of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives, the introduction of a chloro group at the para-position of a phenyl ring resulted in a notable increase in anti-inflammatory activity (83.40%) compared to derivatives with an unsubstituted phenyl group (40.81%) or a 4-methoxyphenyl (B3050149) group (41.90%). derpharmachemica.com This highlights the positive impact of electron-withdrawing groups at this position for this specific biological effect.
In the context of anticancer activity, various substituents on the phenyl rings of imidazole derivatives have been evaluated. A study on 4-acetophenone-bearing imidazole derivatives identified several compounds with high cytotoxicity against breast cancer (MDA-MB-231), prostate cancer (PPC-1), and glioblastoma (U-87) cell lines. nih.gov Notably, derivatives featuring a 4-chlorophenyl or a 4-fluorophenyl substituent were among the most active compounds, suggesting that halogenation of the phenyl rings is a key factor for enhancing anticancer efficacy. nih.gov For example, an aminoketone with a 4-chlorophenyl substituent and an imidazole thione with a 4-fluorophenyl substituent were effective in reducing MDA-MB-231 cell viability by up to 50%. nih.gov
The effect of substituents can be summarized in the following table, which collates findings from various studies on related imidazole structures.
| Compound Series | Substituent (Position) | Observed Effect on Biological Activity (In Vitro) | Reference |
| 2-(phenyl)-4,5-diphenyl-1H-imidazole derivatives | 4-chloro (on phenyl group) | Enhanced anti-inflammatory activity (83.40%) compared to unsubstituted phenyl (40.81%). | derpharmachemica.com |
| 2-(phenyl)-4,5-diphenyl-1H-imidazole derivatives | 4-methoxy (on phenyl group) | Poor anti-inflammatory activity (41.90%). | derpharmachemica.com |
| 4-Acetophenone-bearing imidazoles | 4-fluorophenyl | High cytotoxicity against MDA-MB-231, PPC-1, and U-87 cancer cell lines. | nih.gov |
| 4-Acetophenone-bearing imidazoles | 4-chlorophenyl | Reduced MDA-MB-231 and PPC-1 cancer cell viability by up to 50%. | nih.gov |
| 4-Acetophenone-bearing imidazoles | 4-hydroxyphenyl | Identified as a substituent in a promising anticancer agent. | nih.gov |
| 4-Acetophenone-bearing imidazoles | 4-nitrophenyl | Synthesized and evaluated for anticancer activity. | nih.gov |
Design Principles for Enhanced Activity
Based on SAR studies, several design principles have been established to guide the synthesis of 1,4-disubstituted imidazole derivatives with enhanced biological activity. These principles often revolve around optimizing the electronic and steric properties of the molecule to improve its binding affinity to specific biological targets.
A primary design strategy involves the strategic placement of substituents on the aromatic rings. The introduction of halogen atoms, particularly fluorine and chlorine, at the para-position of the phenyl rings is a recurring theme for enhancing various biological activities, including anticancer and anti-inflammatory effects. derpharmachemica.comnih.gov Halogens can influence the molecule's lipophilicity, metabolic stability, and electronic distribution, which can lead to stronger interactions with target proteins.
Another key principle is the modification of the imidazole core itself or the introduction of different functional groups to explore new interactions with the target. For example, the synthesis of imidazole thiones and oxoimidazoles from a 1,4-disubstituted imidazole precursor has yielded compounds with significant cytotoxic activity. nih.gov This suggests that modifying the imidazole heterocycle can be a fruitful avenue for developing novel agents.
The following table outlines some design principles derived from studies on 1,4-disubstituted imidazoles and related compounds.
| Design Principle | Structural Modification Example | Intended Outcome / Observed Effect | Reference |
| Introduction of Halogens | Substitution with a 4-chlorophenyl or 4-fluorophenyl group. | Increased anti-inflammatory and anticancer activity. | derpharmachemica.comnih.gov |
| Modification of the Imidazole Core | Conversion to imidazole thiones or oxoimidazoles. | Generation of compounds with high cytotoxicity against cancer cells. | nih.gov |
| Exploration of Different Aryl Substituents | Introduction of hydroxyphenyl or nitrophenyl groups. | To probe the effect of electron-donating and electron-withdrawing groups on activity. | nih.gov |
| Extension from the Imidazole Nitrogen | Addition of an acetic acid hydrazide moiety to the N-1 position to create new derivatives. | To generate novel compounds with potential anti-inflammatory and antimicrobial activities. | derpharmachemica.com |
These principles underscore that the this compound scaffold is a versatile platform. By systematically applying these design strategies, researchers can develop new derivatives with potentially superior biological profiles for various therapeutic applications. Further research, including computational modeling and a wider range of in vitro assays, will continue to refine these design principles. nih.govnih.gov
Application Oriented Research Pathways Based on Mechanistic Insights
Antimicrobial Activity Investigations
The imidazole (B134444) moiety is a well-established pharmacophore in numerous antimicrobial agents. Consequently, derivatives of 1-(4-chlorophenyl)-4-phenyl-1H-imidazole have been a subject of interest in the quest for new antimicrobial drugs.
Research into the antibacterial properties of this compound and its derivatives has revealed promising activity against a spectrum of bacteria. The mechanisms behind this activity are thought to be multifaceted. Some studies suggest that the lipophilic nature of the molecule, enhanced by the chlorophenyl group, facilitates its passage through the bacterial cell membrane. Once inside, it may disrupt cellular processes or inhibit key enzymes essential for bacterial survival.
A study on related imidazole derivatives showed that a compound with a 4-chlorophenyl group exhibited significant antibacterial activity. For instance, a derivative of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole demonstrated notable efficacy against Staphylococcus aureus. While the precise mechanism for this compound is not fully elucidated in the provided context, the activity of structurally similar compounds points towards the potential for membrane disruption or enzymatic inhibition. The imidazole ring itself can act as a ligand, chelating metal ions that are vital for the function of bacterial enzymes.
| Bacterial Strain | Observed Effect of Related Imidazole Derivatives | Reference |
|---|---|---|
| Staphylococcus aureus | High activity from a 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative. | |
| Escherichia coli | Moderate to good activity from various imidazole derivatives. | |
| Bacillus subtilis | Moderate to good activity from various imidazole derivatives. |
The antifungal action of imidazole-based compounds is more extensively studied. The primary mechanism of action for many imidazole antifungals is the inhibition of the cytochrome P450 enzyme 14α-demethylase. This enzyme is critical in the fungal cell membrane for the biosynthesis of ergosterol (B1671047), the main sterol in fungal cell membranes. By inhibiting this enzyme, imidazole derivatives disrupt the structure and function of the fungal cell membrane, leading to increased permeability and ultimately, cell death.
Derivatives of this compound have shown good antifungal activity against various fungal strains, including Candida albicans. For example, a derivative of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole displayed good activity against C. albicans. Another study highlighted a related compound, 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, as a potent antifungal agent, particularly effective against in vivo Candida albicans infections. The presence of the chlorophenyl group is often associated with enhanced antifungal potency.
| Fungal Strain | Observed Effect of Related Imidazole Derivatives | Potential Mechanism | Reference |
|---|---|---|---|
| Candida albicans | Good antifungal activity. | Inhibition of ergosterol biosynthesis via 14α-demethylase. |
The exploration of this compound and its analogs in antiviral research is an emerging field. While specific studies on this exact compound's antiviral mechanisms are limited in the provided search results, the broader class of imidazole derivatives has shown potential against various viruses. The proposed mechanisms often involve the inhibition of viral replication enzymes or interference with viral entry into host cells. For instance, some imidazole derivatives have been investigated for their activity against viruses like the tobacco mosaic virus (TMV), where they have shown some inhibitory effects. The structural features of the imidazole ring, with its electron-rich character, may facilitate binding to viral proteins. However, a study on a closo-decaborate anion derivative with an imidazole-containing residue showed significantly reduced antiviral activity compared to an indole-containing derivative against the influenza A virus, suggesting that the nature of the heterocyclic ring is critical for antiviral potency.
Anticancer Potential Studies
The antiproliferative properties of imidazole-containing compounds have garnered significant attention in oncology research. The ability of these molecules to interfere with cancer cell growth and survival pathways makes them attractive candidates for novel anticancer drug development.
The antiproliferative effects of this compound derivatives are believed to stem from their ability to interact with various cellular targets involved in cancer progression. Imidazole-based compounds have been shown to act as inhibitors of key enzymes and proteins that are overexpressed or hyperactivated in cancer cells. These can include protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.
For example, some imidazole derivatives function as microtubule destabilizing agents, disrupting the formation of the mitotic spindle and arresting cells in the mitotic phase of the cell cycle, which ultimately leads to cell death. While direct evidence for this compound is not explicitly detailed, the general mechanisms for related compounds suggest potential pathways. A study on 1-(4-(4-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one, a related structure, indicated its potential as an anticancer agent. Furthermore, other research has highlighted the anticancer potential of various phenylimidazole scaffolds.
| Cancer Cell Line | Observed Effect of Related Imidazole Derivatives | Potential Mechanism | Reference |
|---|---|---|---|
| Breast Cancer (e.g., MDA-MB-231) | Cytotoxicity and growth inhibition. | Microtubule destabilization, kinase inhibition. | |
| Prostate Cancer (e.g., PPC-1) | Cytotoxicity. | Not specified. | |
| Glioblastoma (e.g., U-87) | Cytotoxicity. | Not specified. |
A key hallmark of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death, in malignant cells. Imidazole derivatives have been shown to trigger apoptotic pathways in various cancer cell lines. The induction of apoptosis can occur through intrinsic or extrinsic pathways, often involving the activation of a cascade of enzymes called caspases.
The mechanism can involve the generation of reactive oxygen species (ROS) within the cancer cells, leading to oxidative stress and triggering the mitochondrial apoptotic pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspase-3, leading to the dismantling of the cell. While specific studies detailing the apoptosis-inducing pathways of this compound are not available in the provided context, the general behavior of imidazole-based anticancer agents strongly suggests this as a likely mechanism of action.
Anti-inflammatory Response Modulation
Research into the therapeutic potential of imidazole-based compounds has identified significant anti-inflammatory properties. The core structure of 1,4-disubstituted imidazoles serves as a scaffold for developing agents that can modulate the body's inflammatory pathways. Mechanistic studies on various derivatives of this compound reveal that their anti-inflammatory effects are often rooted in the inhibition of key enzymes and the modulation of cytokine signaling pathways.
One of the primary mechanisms by which these compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov Research has focused on developing derivatives that selectively inhibit COX-2, the isoform induced during inflammation, over COX-1, which is involved in maintaining the integrity of the stomach lining. nih.gov This selectivity is a sought-after feature for developing safer non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov
Studies on a variety of 1,4-disubstituted imidazole derivatives have demonstrated potent and selective COX-2 inhibition. For instance, certain 4-halogenated 5-aryl-1-(4-methylsulfonylphenyl)imidazoles have shown very strong inhibitory activities against PGE2 production, a key product of the COX-2 pathway. researchgate.net Similarly, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed as selective COX-2 inhibitors, with some compounds exhibiting high potency and selectivity. nih.gov
The tables below summarize the inhibitory activities of selected imidazole derivatives against COX enzymes.
Table 1: COX-2 Inhibition by Imidazole Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) |
|---|---|---|
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | 0.07 | 508.6 |
| Celecoxib (Reference) | 0.30 | >303 |
Data sourced from in vitro cyclooxygenase (COX) inhibition assays. nih.gov
Table 2: PGE2 Production Inhibition by Imidazole Derivatives
| Compound | IC50 (nM) |
|---|---|
| 4-chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole (3) | 3.3 ± 2.93 |
| 4-chloro-5-(4-chlorophenyl)-1-(4-methylsulfonylphenyl)imidazole (13) | 5.3 ± 0.23 |
Data reflects the concentration of the test compound required to produce 50% inhibition of PGE2 production. researchgate.net
Beyond enzyme inhibition, another critical anti-inflammatory mechanism for imidazole derivatives is the modulation of pro-inflammatory cytokines. Cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are pivotal in orchestrating the inflammatory response. nih.govnih.gov Elevated levels of these molecules are associated with various inflammatory diseases. nih.gov
Research has shown that certain imidazole derivatives can effectively suppress the production of these cytokines. For example, a study on imidazopyridine derivatives revealed excellent inhibition of TNF-α and IL-6 expression in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Another line of research focused on 1-hydroxy-2,4,5-triaryl imidazole derivatives as anti-cytokine agents, demonstrating significant inhibition of IL-1β. nih.gov The inhibitory effect on cytokines is often linked to the p38 mitogen-activated protein kinase (p38 MAPK) pathway, a key signaling cascade in the inflammatory response. nih.gov
Table 3: In Vivo Anti-inflammatory Activity of Substituted Imidazoles
| Compound | % Inhibition (Carrageenan-induced rat paw edema) |
|---|---|
| 2-(4-nitrophenyl) -4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h) | 58.02 |
| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l) | 56.17 |
| Indomethacin (Standard) | 70.78 |
Activity determined at a dose level of 10 mg/kg of body weight. nih.gov
A more nuanced anti-inflammatory strategy involves modulating the phenotype of macrophages, which are key immune cells. A fluorophenyl-substituted imidazole was found to decrease pro-inflammatory cytokines and inhibit NF-κB translocation. nih.gov Crucially, it promoted the repolarization of macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 phenotype, which is associated with the resolution of inflammation and tissue repair. nih.gov This immunomodulatory activity highlights a sophisticated mechanism for resolving inflammation rather than simply suppressing it. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel Analogues with Targeted Biological Profiles
The synthesis and evaluation of analogues of a lead compound are fundamental to the drug discovery process. For 1-(4-chlorophenyl)-4-phenyl-1H-imidazole, this involves the systematic modification of its core structure to enhance desired biological activities and to develop compounds with more specific and potent actions. Research in this area is likely to focus on several key modifications.
One promising direction is the synthesis of derivatives of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, which have already demonstrated noteworthy anti-inflammatory and antimicrobial properties. derpharmachemica.com By introducing various substituents at different positions on the imidazole (B134444) and phenyl rings, researchers can explore how these changes affect the compound's biological activity. For instance, the introduction of different halogen atoms or electron-donating/withdrawing groups on the phenyl rings could significantly modulate the electronic properties of the molecule, potentially leading to enhanced interactions with biological targets.
Furthermore, the development of fused heterocyclic compounds incorporating the this compound moiety represents another exciting frontier. For example, novel benzo nih.govmdpi.comimidazo[1,2-d] derpharmachemica.comnih.govnih.govtriazine derivatives have shown promising antifungal activity. mdpi.com This suggests that fusing the imidazole ring with other heterocyclic systems could unlock new biological activities or enhance existing ones. The exploration of different ring systems and substitution patterns on these fused structures will be crucial in identifying analogues with superior therapeutic profiles.
The following table summarizes some of the key research findings on the biological activities of related imidazole derivatives, which can guide the development of novel analogues of this compound.
| Compound Type | Biological Activity | Key Findings |
| 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole derivatives | Anti-inflammatory, Antimicrobial, Antifungal | Showed moderate to good activity against various bacterial and fungal strains. derpharmachemica.com |
| 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate | Antifungal | Particularly effective against in vivo Candida albicans infections in mice. nih.gov |
| 4-phenyl-1-arylsulfonylimidazolidinone (DW2143) | Antitumor | Showed significant tumor growth inhibition in various cancer cell lines. nih.gov |
| Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) | Antimitotic | Act as prodrugs bioactivated by CYP1A1, showing potent antimitotic activity. mdpi.com |
| 4-Aryl-1,4-dihydropyridines | Anticancer | Some derivatives showed cytotoxicity against human glioblastoma, cervical adenocarcinoma, and breast carcinoma cell lines. mdpi.com |
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is a powerful driver of modern drug discovery. For this compound, the integration of these methodologies will be instrumental in accelerating the identification and optimization of new therapeutic leads.
Computational approaches , such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into how this compound and its analogues interact with biological targets at the molecular level. For instance, molecular docking studies have been successfully employed to understand the antioxidant activity of related imidazole derivatives by examining their interaction with proteins like NADPH. nih.gov Similar in silico studies on this compound could help predict its binding affinity to various enzymes and receptors, thereby guiding the design of more potent and selective inhibitors.
Experimental methodologies will continue to play a crucial role in validating computational predictions and providing a deeper understanding of the compound's properties. Advanced spectroscopic techniques, such as multidimensional NMR and X-ray crystallography, can be used to elucidate the precise three-dimensional structure of the compound and its complexes with biological macromolecules. This structural information is invaluable for understanding the molecular basis of its activity and for designing new analogues with improved binding characteristics. Furthermore, techniques like Fourier-transform infrared spectroscopy (FT-IR) and mass spectrometry are essential for the characterization of newly synthesized derivatives. derpharmachemica.com
Exploration of New Synthetic Paradigms for Imidazole Derivatives
The development of efficient and versatile synthetic methods is crucial for generating a diverse library of imidazole derivatives for biological screening. While traditional methods for imidazole synthesis have been well-established, there is a continuous drive to develop novel, more efficient, and environmentally friendly synthetic routes.
One area of active research is the development of one-pot synthesis methods, which allow for the construction of complex molecules in a single reaction vessel, thereby reducing reaction time, cost, and waste. A one-pot synthesis for a tetra-substituted imidazole has been reported, highlighting the potential of this approach for generating diverse imidazole derivatives. nih.gov The application of such methods to the synthesis of this compound and its analogues could significantly streamline the drug discovery process.
Another emerging trend is the use of green chemistry principles in organic synthesis. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For example, the synthesis of a 2-amino imidazole derivative has been achieved using a nature-inspired and environmentally friendly eutectic mixture as the reaction medium. mdpi.com Exploring such green synthetic routes for this compound would not only be economically advantageous but also align with the growing demand for sustainable chemical processes.
Elucidation of Broader Biological Target Landscape
While some biological activities of imidazole derivatives have been identified, a comprehensive understanding of the full spectrum of biological targets for this compound remains to be elucidated. Future research will likely focus on screening this compound and its analogues against a wide range of biological targets to uncover new therapeutic applications.
Given the known activities of related compounds, several target classes are of particular interest. For instance, the anti-inflammatory properties of some imidazole derivatives suggest that they may be inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases. derpharmachemica.com Similarly, the antifungal activity of certain imidazole compounds points towards potential inhibition of fungal-specific enzymes, such as those involved in ergosterol (B1671047) biosynthesis. nih.govijfmr.com
Furthermore, the anticancer potential of imidazole-based compounds is a rapidly growing area of research. nih.govmdpi.comijfmr.com Screening this compound against a panel of cancer cell lines and key cancer-related targets, such as kinases and apoptosis-regulating proteins, could reveal novel anticancer leads. Indeed, a study on 4-phenyl-imidazole derivatives identified potent inhibitors of indoleamine 2,3-dioxygenase (IDO), an important therapeutic target in cancer immunotherapy. nih.gov
The following table lists some of the known biological targets of imidazole-containing compounds, providing a starting point for the exploration of the biological target landscape of this compound.
| Biological Target | Therapeutic Area | Reference |
| Indoleamine 2,3-dioxygenase (IDO) | Cancer, Chronic Viral Infections | nih.gov |
| Nitric Oxide Synthase | Inflammation, Neurodegenerative Diseases, Tumors | ijfmr.com |
| Fungal Enzymes (e.g., in ergosterol biosynthesis) | Fungal Infections | nih.govijfmr.com |
| Tubulin | Cancer | ijfmr.com |
| Kinases | Cancer | ijfmr.com |
Q & A
Q. What are the established synthetic routes for 1-(4-chlorophenyl)-4-phenyl-1H-imidazole, and what reaction conditions are critical for yield optimization?
The synthesis of substituted imidazoles typically involves cyclocondensation of 1,2-diketones with aldehydes and ammonia or ammonium acetate. For this compound, a modified Debus-Radziszewski reaction using 4-chlorobenzaldehyde, benzil, and ammonium acetate in acetic acid under reflux is common. Temperature control (80–100°C) and inert atmospheres (N₂ or Ar) are critical to minimize side reactions and oxidation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) for structural characterization.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and aromatic proton environments. X-ray crystallography (single-crystal XRD) provides definitive evidence of molecular geometry, as demonstrated in related imidazole derivatives, such as 2-(4-chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, where bond angles and packing interactions were resolved . High-resolution mass spectrometry (HRMS) and FT-IR further validate molecular weight and functional groups (e.g., C-Cl stretching at ~750 cm⁻¹) .
Q. What preliminary biological screening methods are recommended to assess its antimicrobial or anticancer potential?
Standard in vitro assays include:
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with imidazole derivatives showing efficacy at 8–32 µg/mL .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, with comparisons to positive controls like cisplatin. Structure-activity relationships (SAR) can be explored by modifying substituents .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculations optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. Molecular docking (AutoDock Vina) identifies potential binding interactions with targets like C. albicans CYP51 (for antifungals) or topoisomerase II (anticancer). For example, the chloro-substituted phenyl group in this compound shows strong hydrophobic interactions in fungal lanosterol demethylase .
Q. What experimental strategies resolve discrepancies in reported biological activity data across studies?
Contradictions in bioactivity (e.g., varying IC₅₀ values) often arise from differences in assay protocols or impurity levels. Strategies include:
- Standardized testing : Adhere to CLSI guidelines for antimicrobial assays.
- Purity validation : Use HPLC (≥98% purity) and control batches.
- Mechanistic studies : Compare time-kill kinetics or resistance profiles to isolate mode-of-action variations .
Q. How can reaction engineering principles (e.g., DoE) optimize large-scale synthesis while minimizing waste?
Design of Experiments (DoE) methodologies, such as factorial designs, identify critical parameters (temperature, catalyst loading, solvent ratio). For imidazole synthesis, a 2³ factorial design revealed that ammonium acetate concentration and reaction time significantly impact yield (p < 0.05). Continuous-flow reactors can enhance scalability and reduce solvent use by 40% compared to batch processes .
Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can chiral resolution techniques address them?
Imidazole derivatives with stereocenters (e.g., ethanol-substituted analogs) require chiral auxiliaries or asymmetric catalysis. Chiral HPLC (e.g., Chiralpak IC column) or enzymatic resolution (lipases) can separate enantiomers. For instance, Candida antarctica lipase B efficiently resolved α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol with >90% enantiomeric excess (ee) .
Methodological Considerations
Q. How do solvent polarity and substituent effects influence the compound’s reactivity in nucleophilic substitution reactions?
Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions. The electron-withdrawing 4-chlorophenyl group enhances electrophilicity at the imidazole C-2 position, facilitating substitutions with amines or thiols. Kinetic studies (UV-Vis monitoring) show second-order rate constants (k₂) of ~10⁻³ M⁻¹s⁻¹ in DMSO at 25°C .
Q. What in silico tools are available to predict ADMET properties, and how reliable are they for this compound class?
SwissADME and ProTox-II predict moderate aqueous solubility (LogS ≈ -4.5) and hepatic metabolism via CYP3A4. However, experimental validation (e.g., Caco-2 permeability assays) is critical, as imidazoles often exhibit false positives in P-glycoprotein efflux predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
